

D-Xylono-1,4-lactone chemical properties and structure

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Compound of Interest

Compound Name: D-Xylono-1,4-lactone

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D-Xylono-1,4-lactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **D-Xylono-1,4-lactone**. This molecule is a key intermediate in biological pathways and a valuable building block in chemical synthesis.

Core Chemical Properties

D-Xylono-1,4-lactone, a cyclic ester of D-xylonic acid, is a white to off-white solid. It is a stable compound under standard conditions and is notably hygroscopic.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C5H8O5	[1][2][3]
Molecular Weight	148.11 g/mol	[1][2][3]
IUPAC Name	(3R,4R,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-one	[2]
CAS Number	15384-37-9	[2][3]
Melting Point	97 °C	[1]
Boiling Point	364.3 ± 11.0 °C (Predicted)	[1]
Water Solubility	Very soluble	[4]
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol	[1]
Appearance	White to off-white solid	[4]
Optical Activity	$[\alpha]/D +95.0 \pm 8.0^{\circ}, c = 1 \text{ in H}_2O$	[1]
рКа	12.10 ± 0.60 (Predicted)	[4]

Chemical Structure

D-Xylono-1,4-lactone possesses a five-membered lactone ring (a γ-lactone). The stereochemistry of the molecule is defined by the three chiral centers on the lactone ring, leading to the (3R,4R,5R) configuration. The molecule contains three hydroxyl groups, which contribute to its high polarity and water solubility.

The structure of **D-Xylono-1,4-lactone** is depicted below:

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Experimental Protocols Synthesis of D-Xylono-1,4-lactone from D-Xylose







This protocol is adapted from the synthesis of D-lyxono-1,4-lactone, a similar pentose-derived lactone.

lactone.

Materials:

- D-Xylose
- Bromine
- Potassium Carbonate
- 88% Formic Acid
- Ethanol
- Ethyl Acetate

Procedure:

- Dissolve D-xylose and potassium carbonate in water in a round-bottomed flask and cool to 0
 °C with stirring.
- Slowly add bromine dropwise to the cooled solution.
- After the addition is complete, allow the reaction to proceed for 1 hour at 0 °C.
- Remove the cooling bath and acidify the mixture to a pH of 3-4 using 88% formic acid.
- Remove the volatile components under reduced pressure to obtain a crude oil containing the product and inorganic salts.
- Dissolve the oil in ethanol at room temperature and filter to remove the inorganic salts.
- Wash the filtered salts with additional ethanol.
- Combine the ethanolic filtrates and concentrate under reduced pressure to yield the crude D-Xylono-1,4-lactone.



Purification by Recrystallization

Materials:

- Crude D-Xylono-1,4-lactone
- Ethyl Acetate

Procedure:

- Dissolve the crude **D-Xylono-1,4-lactone** in a minimal amount of boiling ethyl acetate.
- Allow the solution to cool to room temperature, which should induce the precipitation of white crystals.
- For complete crystallization, store the mixture at a reduced temperature (e.g., -20 °C).
- Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.
- Dry the crystals under vacuum to obtain pure **D-Xylono-1,4-lactone**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the hydroxymethyl group.
- ¹³C NMR (in D²O): The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the characteristic carbonyl signal of the lactone.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of a
y-lactone. It will also show broad absorption bands in the O-H stretching region,
corresponding to the hydroxyl groups.



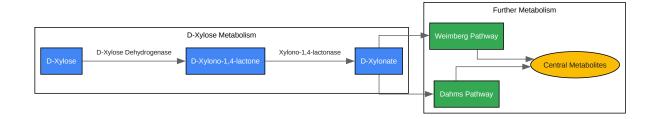
High-Performance Liquid Chromatography (HPLC): A specific HPLC protocol for **D-Xylono-1,4-lactone** is not readily available in the literature. However, a general method for the analysis of sugar lactones can be adapted as follows:

- Column: A column suitable for the separation of polar compounds, such as an amino-propyl bonded silica column or a hydrophilic interaction liquid chromatography (HILIC) column.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. The exact ratio will need to be optimized for best separation.
- Detector: A refractive index (RI) detector is commonly used for the detection of sugars and sugar lactones as they lack a strong UV chromophore.
- Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Biological Significance and Metabolic Pathway

D-Xylono-1,4-lactone is an intermediate in the metabolism of D-xylose. It is formed by the oxidation of D-xylose, a reaction catalyzed by D-xylose dehydrogenase. The lactone is then hydrolyzed to D-xylonate by the enzyme xylono-1,4-lactonase. D-xylonate can then enter further metabolic pathways, such as the Weimberg and Dahms pathways, which ultimately lead to central metabolic intermediates.

Below is a diagram illustrating the enzymatic conversion of D-Xylose to D-Xylonate and its subsequent metabolic fate.





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Caption: Metabolic pathway of D-Xylose to central metabolites.

This diagram illustrates the initial steps of D-xylose metabolism where **D-Xylono-1,4-lactone** is a key intermediate. The subsequent conversion to D-xylonate allows it to be funneled into different catabolic pathways.

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